
2-(Diethylamino)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)acetaldehyde is an organic compound characterized by the presence of an aldehyde group and a diethylamino group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of diethylamine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(Diethylamino)acetic acid.
Reduction: Formation of 2-(Diethylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The diethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)acetaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2-(Diethylamino)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-(Diethylamino)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 2-(Diethylamino)acetaldehyde is unique due to the presence of both an aldehyde group and a diethylamino group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
2-(diethylamino)acetaldehyde |
InChI |
InChI=1S/C6H13NO/c1-3-7(4-2)5-6-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RJZJUYBEFPUCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


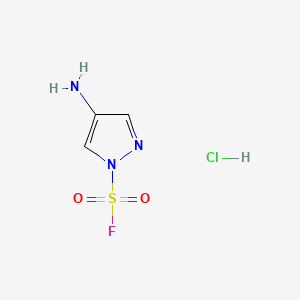


![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
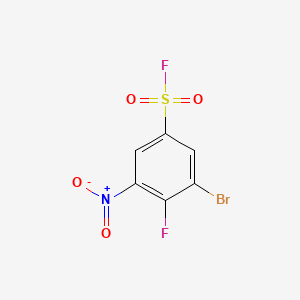

![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
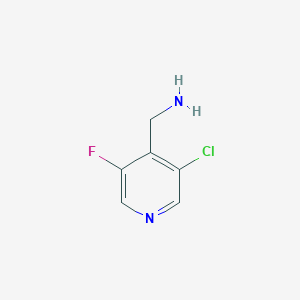
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
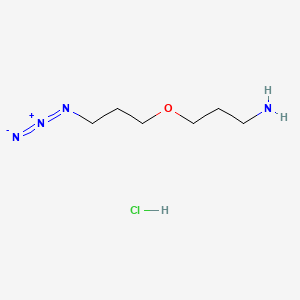
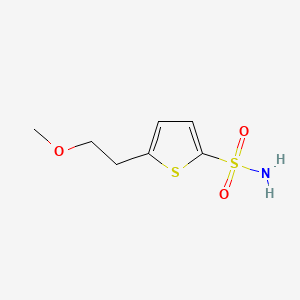
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)

